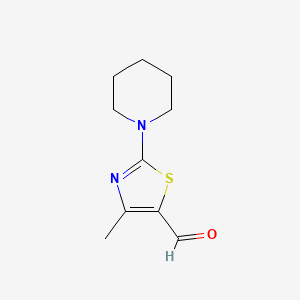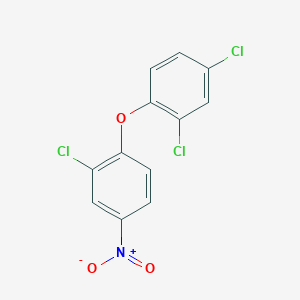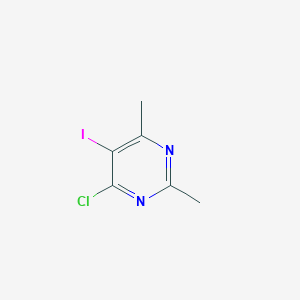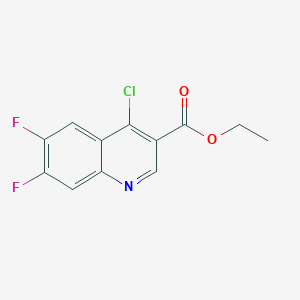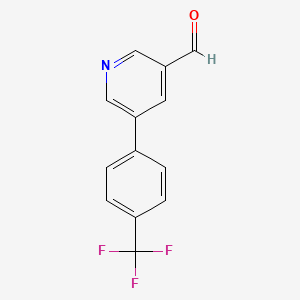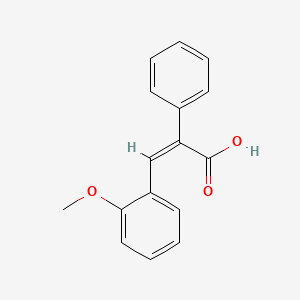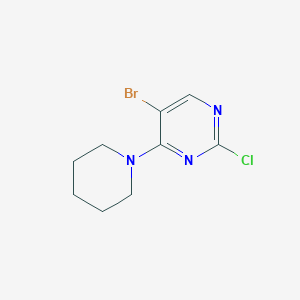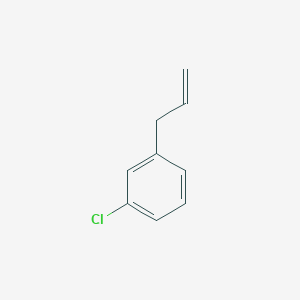
3-(3-Chlorophenyl)-1-propene
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-propene is a synthetic compound. It is a derivative of propene where one of the hydrogen atoms in propene is replaced by a 3-chlorophenyl group .
Synthesis Analysis
The synthesis of 3-(3-Chlorophenyl)-1-propene and its derivatives involves various methods. One such method includes the phenylation of 3′-chloropropiophenone . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of 3-(3-Chlorophenyl)-1-propene can be analyzed using computational approaches. The ground-state molecular geometry can be optimized, and geometrical parameters and vibrational modes can be established .Chemical Reactions Analysis
The chemical reactions involving 3-(3-Chlorophenyl)-1-propene can be complex. For instance, it can undergo protodeboronation of 1°, 2°, and 3° alkyl boronic esters . It can also participate in the synthesis of piperazine derivatives .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Anti-Alcohol Drug Development
Application Summary
The compound has been used to synthesize a new ureide derivative of the anticonvulsant and anti-alcohol drug galodif, which is expected to have higher bioavailability and act as a liquid drug dosage form with prolonged action .
Methods of Application
The synthesis involved acylation of galodif with succinic anhydride in the presence of acids. The resulting ureide is water-soluble, unlike galodif, which is almost insoluble in water .
Results and Outcomes
The water-soluble ureide is anticipated to be more biologically active due to its enhanced solubility, which is crucial for rapid therapeutic effect and the preparation of liquid drug dosage forms .
Neuropathic Pain Management
Application Summary
Derivatives of “3-(3-Chlorophenyl)-1-propene” have been synthesized and evaluated for their anticonvulsant and antinociceptive activities, showing promise as potential agents for neuropathic pain management .
Methods of Application
The compounds were tested in acute models of epilepsy and in a formalin model of tonic pain. Additionally, their affinity for voltage-gated sodium and calcium channels, as well as GABA_A and TRPV1 receptors, was determined .
Results and Outcomes
One of the synthesized compounds exhibited more beneficial ED50 and protective index values than the reference drug valproic acid in tests, indicating its potential as an effective anticonvulsant and analgesic agent .
Antidepressant-like Activity
Application Summary
“3-(3-Chlorophenyl)-1-propene” has been used in the synthesis of trazodone analogues with dual 5-HT1A/5-HT7 affinity, which are investigated for their antidepressant-like activity .
Methods of Application
The synthesis of these analogues involves an eco-friendly method, aiming to create compounds with specific affinities to serotonin receptors .
Results and Outcomes
The trazodone analogues synthesized using “3-(3-Chlorophenyl)-1-propene” have shown potential as antidepressants, contributing to the development of new therapeutic options for depression .
Eigenschaften
IUPAC Name |
1-chloro-3-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLHDGQKBPNWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374049 | |
| Record name | 1-allyl-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-propene | |
CAS RN |
3840-17-3 | |
| Record name | 1-allyl-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)
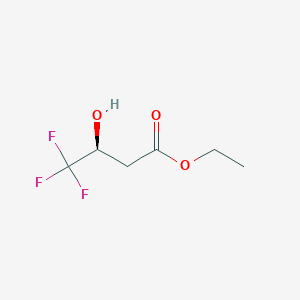
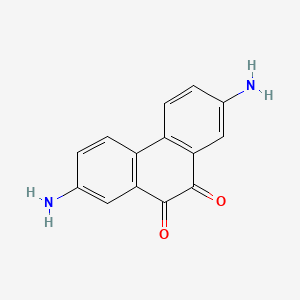
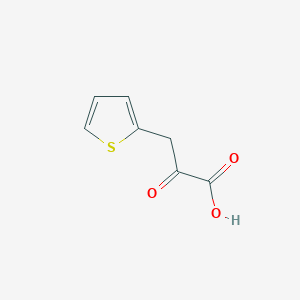
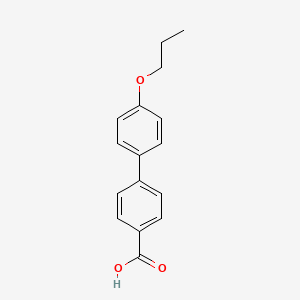
![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)
